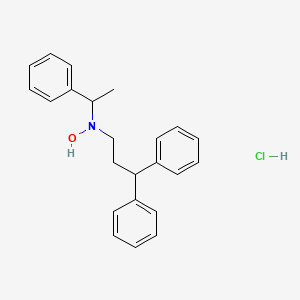
Uridine, 4'-azido-2'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 4’-azido-2’-deoxy- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to uridine, a naturally occurring nucleoside, but features an azido group at the 4’ position and lacks a hydroxyl group at the 2’ position. These modifications confer unique chemical and biological properties, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 4’-azido-2’-deoxy- typically involves the modification of a uridine precursor. One common method includes the use of epoxidation followed by nucleophilic opening to introduce the azido group at the 4’ position . The deoxygenation of the 2’-hydroxyl group is often performed as one of the final steps in the synthesis .
Industrial Production Methods
Industrial production methods for uridine, 4’-azido-2’-deoxy- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated synthesis equipment and high-purity reagents to ensure consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 4’-azido-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Epoxidation Reagents: Dimethyldioxirane (DMDO) or meta-chloroperbenzoic acid (m-CPBA) for the initial epoxidation step.
Nucleophilic Reagents: Sodium azide for the nucleophilic opening of the epoxide.
Reducing Agents: Hydrogen gas with a palladium catalyst for the reduction of the azido group.
Major Products Formed
Applications De Recherche Scientifique
Uridine, 4’-azido-2’-deoxy- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of uridine, 4’-azido-2’-deoxy- involves its incorporation into nucleic acids, where it can cause chain termination or the formation of defective nucleic acids . This compound can also inhibit enzymes involved in nucleic acid synthesis, leading to disruptions in cellular replication and transcription processes . The azido group plays a crucial role in these mechanisms by participating in various chemical reactions that modify the nucleic acid structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Azido-2’-deoxyuridine: Similar in structure but with the azido group at the 2’ position.
2’-Azido-2’-deoxycytidine: Contains a cytosine base instead of uracil.
4’-Azidocytidine: Similar modification at the 4’ position but retains the hydroxyl group at the 2’ position.
Uniqueness
Uridine, 4’-azido-2’-deoxy- is unique due to the specific placement of the azido group at the 4’ position and the absence of the 2’-hydroxyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable tool in various research applications .
Propriétés
| 130108-75-7 | |
Formule moléculaire |
C9H11N5O5 |
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-9(4-15)5(16)3-7(19-9)14-2-1-6(17)11-8(14)18/h1-2,5,7,15-16H,3-4H2,(H,11,17,18)/t5-,7+,9+/m0/s1 |
Clé InChI |
HQMDKFQJGGNORX-MTQIGAJGSA-N |
SMILES isomérique |
C1[C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



